molecular formula C10H14ClNO2 B13590519 Methyl3-amino-2,5-dimethylbenzoatehydrochloride

Methyl3-amino-2,5-dimethylbenzoatehydrochloride

Cat. No.: B13590519
M. Wt: 215.67 g/mol
InChI Key: NDAWSBAWFIBLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl3-amino-2,5-dimethylbenzoatehydrochloride is an organic compound with potential applications in various scientific fields. It is a derivative of benzoic acid, characterized by the presence of amino and methyl groups on the benzene ring, along with a methyl ester group. This compound is often used in research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl3-amino-2,5-dimethylbenzoatehydrochloride typically involves the esterification of 3-amino-2,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl3-amino-2,5-dimethylbenzoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagent used.

Scientific Research Applications

Methyl3-amino-2,5-dimethylbenzoatehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl3-amino-2,5-dimethylbenzoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2,5-dichlorobenzoate
  • Methyl 3-amino-5-bromo-2-methylbenzoate
  • Methyl 2-amino-3-methylbenzoate

Uniqueness

Methyl3-amino-2,5-dimethylbenzoatehydrochloride is unique due to the specific positioning of its amino and methyl groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in targeted research applications where specific chemical properties are required.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

methyl 3-amino-2,5-dimethylbenzoate;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-6-4-8(10(12)13-3)7(2)9(11)5-6;/h4-5H,11H2,1-3H3;1H

InChI Key

NDAWSBAWFIBLCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N)C)C(=O)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.